molecular formula C8H15NO3S B106449 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate CAS No. 127424-06-0

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate

Cat. No.: B106449
CAS No.: 127424-06-0
M. Wt: 205.28 g/mol
InChI Key: QVEMSVFKCNTWFF-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate is a chemical compound with the molecular formula C₈H₁₅NO₃S. It is a bicyclic structure containing a nitrogen atom, making it a member of the azabicyclo family.

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate typically involves the reaction of 1-azabicyclo[2.2.2]octane with methanesulfonyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom in the bicyclic structure attacks the methanesulfonyl chloride, resulting in the formation of the methanesulfonate ester .

Chemical Reactions Analysis

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate include other azabicyclo compounds, such as:

Properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3S/c1-13(10,11)12-8-6-9-4-2-7(8)3-5-9/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEMSVFKCNTWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Quinuclidin-3-ol (10.0 g, 0.0787 mol) was dissolved under N2 in dry dichloromethane (200 ml) and cooled in an ice bath to 0° C. Methanesulphonyl chloride (7.3 ml, 10.8 g, 0.094 mol, 1.2 eq) and dry pyridine (7.64 ml, 7.46 g, 0.094 mol, 1.2 eq) were added and the mixture stirred at 0° C. for 20 min. The solution was then warmed to r.t. and stirred under N2 for 1 h. Saturated aqueous potassium carbonate solution (150 ml) was added, and the organic layer extracted and collected. The aqueous layer was re-extracted with EtOAc (3×200 ml), the organic solutions dried (Na2SO4), filtered, and evaporated to dryness under reduced pressure to yield a pale yellow oil which was pumped under high vacuum to remove any last traces of pyridine to yield the title compound (D8) (15.8 g, 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.3 mL
Type
reactant
Reaction Step Two
Quantity
7.64 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

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